molecular formula C9H14O6 B1294318 Diethyl acetoxymalonate CAS No. 5468-23-5

Diethyl acetoxymalonate

Cat. No.: B1294318
CAS No.: 5468-23-5
M. Wt: 218.2 g/mol
InChI Key: XZFLUEMBCUUTKI-UHFFFAOYSA-N
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Description

Diethyl acetoxymalonate is an organic compound with the molecular formula C9H14O6. It is a diethyl ester of acetoxymalonate and is known for its applications in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Chemical Reactions Analysis

Diethyl acetoxymalonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve solvents like dichloromethane and catalysts to facilitate the reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Diethyl acetoxymalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl acetoxymalonate exerts its effects involves its reactivity as an ester. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Diethyl acetoxymalonate can be compared with other similar compounds such as:

This compound stands out due to its unique structure, which provides versatility in various chemical reactions and applications.

Properties

IUPAC Name

diethyl 2-acetyloxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFLUEMBCUUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203134
Record name Diethyl acetoxymalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-23-5
Record name 1,3-Diethyl 2-(acetyloxy)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5468-23-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl acetoxymalonate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468235
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Record name 5468-23-5
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Record name Diethyl acetoxymalonate
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Record name Diethyl acetoxymalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Diethyl Acetoxymalonate a useful reagent in asymmetric synthesis?

A1: this compound is a highly versatile reagent in asymmetric synthesis due to its ability to participate in various reactions as a prochiral nucleophile. [, , ] This allows for the creation of new chiral centers with controlled stereochemistry when used in conjunction with chiral catalysts. The research papers provided specifically highlight its application in asymmetric Michael additions and Darzens condensations. [, , ]

Q2: How does the structure of the chiral catalyst influence the enantioselectivity of reactions involving this compound?

A2: The enantioselectivity observed in reactions utilizing this compound is highly dependent on the structure of the chiral catalyst employed. The provided research focuses on chiral crown ethers derived from sugars like D-mannitol, α-D-galactose, and L-threitol. [, , ] These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For instance, researchers observed that substituents on the chalcone substrate significantly impacted both yield and enantioselectivity in Michael additions catalyzed by L-threitol-based crown ethers. [] Similarly, the specific structure of the α-D-galactoside-based crown ether was crucial for achieving high enantioselectivities in Michael additions with various substrates. []

Q3: Can you elaborate on the use of computational chemistry in understanding the role of this compound in these asymmetric reactions?

A3: While the provided research primarily focuses on the synthesis and application of novel chiral catalysts, computational chemistry plays a crucial role in understanding the observed enantioselectivities. [] Quantum chemical calculations can help elucidate the transition states involved in the reaction pathway, providing insights into the origin of stereoselectivity. By modeling the interactions between the chiral catalyst, this compound, and the electrophilic substrate, researchers can rationalize the observed enantiomeric excesses and further optimize reaction conditions for improved selectivity.

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